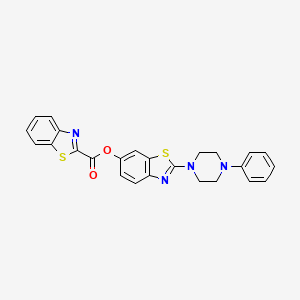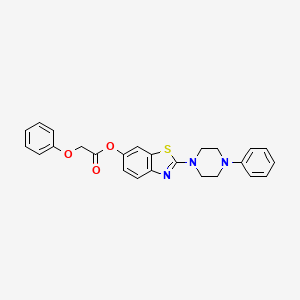![molecular formula C18H18N4O2 B6489118 N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide CAS No. 899990-55-7](/img/structure/B6489118.png)
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system found in many bioactive compounds . The indole nucleus is often found in synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .作用機序
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization .
Mode of Action
The compound interacts with its targets by inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, a structure necessary for chromosome segregation during cell division . This disruption can lead to cell cycle arrest in the G2/M phase and induce apoptosis, a form of programmed cell death .
Pharmacokinetics
Similar compounds have been shown to exhibit potent activities against various cancer cell lines .
Result of Action
The compound’s action results in the induction of cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase . This leads to a decrease in the proliferation of cancer cells .
実験室実験の利点と制限
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of experiments. Additionally, this compound has been found to be relatively stable in solution, making it suitable for long-term storage. However, this compound is also relatively expensive and can be toxic in high concentrations, making it unsuitable for use in certain experiments.
将来の方向性
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide has a number of potential future applications in scientific research. One potential application is in the study of plant hormones, as this compound can be used to study the effect of hormones on plant growth and development. Additionally, this compound could be used in the study of plant genetics and physiology, as it can be used to induce mutations in plant cells and to study the effect of hormones on plant metabolism. This compound could also be used in the study of plant diseases, as it has been shown to have an effect on the expression of certain genes, as well as on the production of certain proteins. Additionally, this compound could be used in the study of plant nutrition, as it has been found to have an effect on the uptake of certain nutrients. Finally, this compound could be used in the development of new plant-based drugs, as it has been found to have an effect on the production of certain proteins.
合成法
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide can be synthesized using a variety of methods. One method involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with N-methyl-2-pyrrolidone in the presence of sodium hydroxide and a catalyst. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The resulting product is then purified by column chromatography and recrystallization.
科学的研究の応用
N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide has been used in a variety of scientific research applications, including in the study of plant hormones, plant genetics, and plant physiology. It has been used to explore the effect of plant hormones on plant growth and development, as well as to study the molecular mechanisms of plant hormone action. This compound has also been used in the study of plant genetics, as it can be used to induce mutations in plant cells. Additionally, this compound has been used in the study of plant physiology, as it can be used to study the effect of hormones on plant metabolism.
特性
IUPAC Name |
N-[4-[(1-methylindol-3-yl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(23)19-13-7-9-14(10-8-13)20-18(24)21-16-11-22(2)17-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,19,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXUFQUUQOTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6489054.png)


![N-cyclopentyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6489063.png)
![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489067.png)
![3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6489076.png)
![5-fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6489083.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6489097.png)
![N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489100.png)
![1-(4-methylphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489114.png)
![N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489117.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6489133.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6489136.png)
![N'-[(2-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B6489141.png)
